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Introduction:

Gne-781 is a potent and highly selective inhibitor of the bromodomains of CREB-binding

protein (CBP) and p300. These proteins are transcriptional co-activators that play a crucial role

in regulating gene expression through histone acetylation. In the field of immunology,

CBP/p300 has emerged as a key regulator of immune cell differentiation and function. Notably,

inhibition of CBP/p300 has been shown to modulate the function of regulatory T cells (Tregs),

which are critical for maintaining immune homeostasis and are implicated in autoimmune

diseases and cancer immunity. Gne-781, by targeting CBP/p300, offers a valuable tool for

studying Treg biology and exploring potential therapeutic interventions.

This document provides detailed application notes and experimental protocols for the use of

Gne-781 in immunology research, with a specific focus on its effects on Treg function.

Mechanism of Action
Gne-781 selectively binds to the bromodomains of CBP and p300, preventing their interaction

with acetylated histones. This disrupts the recruitment of transcriptional machinery to target

gene promoters, leading to a downstream modulation of gene expression. In the context of

Tregs, CBP/p300 is known to be involved in the transcriptional regulation of key genes,
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including FOXP3, the master transcription factor for Treg lineage specification and function. By

inhibiting CBP/p300, Gne-781 can effectively reduce FOXP3 expression and impair the

differentiation and suppressive capacity of Tregs[1][2][3].

Data Presentation
Table 1: In Vitro Activity of Gne-781

Parameter Value Assay Type
Cell
Line/System

Reference

IC50 (CBP) 0.94 nM TR-FRET
Biochemical

Assay
[1][3]

IC50 (p300) 1.2 nM
Biochemical

Assay

Biochemical

Assay

IC50 (BRET) 6.2 nM BRET Cellular Assay

IC50 (BRD4(1)) 5100 nM TR-FRET
Biochemical

Assay

EC50 (MYC

Expression)
6.6 nM Gene Expression

MV4-11

leukemia cells

Table 2: In Vivo Efficacy of Gne-781 in a MOLM-16 AML Xenograft Model

Dosage (mg/kg,
p.o., twice daily for
21 days)

Tumor Growth
Inhibition (%TGI)

Animal Model Reference

3 73% SCID beige mice

10 71% SCID beige mice

30 89% SCID beige mice

Experimental Protocols
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Protocol 1: In Vitro Differentiation of Human Induced
Regulatory T cells (iTregs) and Gne-781 Treatment
This protocol describes the differentiation of human naïve CD4+ T cells into iTregs and the

assessment of Gne-781's effect on this process.

Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs)

Naïve CD4+ T Cell Isolation Kit

RPMI-1640 medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

L-Glutamine

Human IL-2

Human TGF-β1

Anti-human CD3 antibody (plate-bound)

Anti-human CD28 antibody (soluble)

Gne-781 (dissolved in DMSO)

DMSO (vehicle control)

96-well flat-bottom culture plates

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

Fluorochrome-conjugated antibodies against human CD4, CD25, and FOXP3

Foxp3/Transcription Factor Staining Buffer Set
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Procedure:

Isolation of Naïve CD4+ T Cells:

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient

centrifugation.

Isolate naïve CD4+ T cells from PBMCs using a magnetic-activated cell sorting (MACS) or

fluorescence-activated cell sorting (FACS) based isolation kit according to the

manufacturer's instructions. Purity should be >95%.

Cell Culture and Differentiation:

Coat a 96-well plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at

4°C. Wash the plate three times with sterile PBS before use.

Prepare complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-

Streptomycin, and 2 mM L-Glutamine).

Resuspend naïve CD4+ T cells in complete RPMI-1640 medium.

Plate the cells at a density of 1 x 105 cells per well in the anti-CD3 coated 96-well plate.

Add soluble anti-human CD28 antibody to a final concentration of 2 µg/mL.

To induce iTreg differentiation, add human TGF-β1 (e.g., 5 ng/mL) and human IL-2 (e.g.,

100 U/mL) to the culture medium.

Prepare serial dilutions of Gne-781 in complete RPMI-1640 medium. A final concentration

of 100 nM has been shown to be effective. Also, prepare a vehicle control with the

corresponding concentration of DMSO.

Add the Gne-781 dilutions or vehicle control to the respective wells.

Culture the cells for 5 days at 37°C in a humidified incubator with 5% CO2.

Flow Cytometry Analysis of iTreg Population:
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After 5 days, harvest the cells from the wells.

Wash the cells with flow cytometry staining buffer.

Stain for surface markers by incubating the cells with anti-CD4 and anti-CD25 antibodies

for 30 minutes at 4°C in the dark.

Wash the cells twice with staining buffer.

Fix and permeabilize the cells using a Foxp3/Transcription Factor Staining Buffer Set

according to the manufacturer's protocol.

Stain for the intracellular marker FOXP3 by incubating the cells with anti-FOXP3 antibody

for 30 minutes at room temperature in the dark.

Wash the cells twice with permeabilization buffer.

Resuspend the cells in staining buffer and acquire the data on a flow cytometer.

Analyze the data by gating on CD4+ cells and then determining the percentage of

CD25+FOXP3+ cells.

Protocol 2: Chromatin Immunoprecipitation (ChIP) for
H3K27ac in T cells Treated with Gne-781
This protocol outlines a general procedure for performing ChIP to assess the impact of Gne-
781 on histone H3 lysine 27 acetylation (H3K27ac), a mark associated with active enhancers

and promoters.

Materials:

Treated and untreated T cells (from Protocol 1 or other experiments)

Formaldehyde (37%)

Glycine

Cell lysis buffer
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Nuclear lysis buffer

Chromatin shearing buffer

Sonicator

Anti-H3K27ac antibody (ChIP-grade)

Normal IgG (isotype control)

Protein A/G magnetic beads

ChIP dilution buffer

Wash buffers (low salt, high salt, LiCl)

Elution buffer

RNase A

Proteinase K

Phenol:Chloroform:Isoamyl Alcohol

Ethanol

Glycogen

qPCR primers for target gene promoters (e.g., FOXP3 promoter) and negative control

regions.

Procedure:

Cross-linking and Cell Lysis:

Harvest T cells and cross-link with 1% formaldehyde for 10 minutes at room temperature.

Quench the reaction with glycine.
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Lyse the cells to isolate nuclei.

Chromatin Shearing:

Resuspend nuclei in chromatin shearing buffer.

Shear the chromatin to an average size of 200-500 bp using a sonicator. Optimization of

sonication conditions is critical.

Immunoprecipitation:

Pre-clear the chromatin with Protein A/G beads.

Incubate the chromatin overnight at 4°C with anti-H3K27ac antibody or IgG control.

Add Protein A/G beads to pull down the antibody-chromatin complexes.

Washing and Elution:

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-

specific binding.

Elute the chromatin from the beads.

Reverse Cross-linking and DNA Purification:

Reverse the cross-links by incubating at 65°C overnight.

Treat with RNase A and Proteinase K.

Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

Analysis:

Analyze the enrichment of specific DNA regions by quantitative PCR (qPCR) using

primers for target gene promoters.

Alternatively, the purified DNA can be used for library preparation and next-generation

sequencing (ChIP-seq) for a genome-wide analysis of H3K27ac occupancy. A study on
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Gne-781 treated Tregs showed diminished H3K27 acetylation.
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Caption: Gne-781 inhibits CBP/p300 bromodomain, disrupting Treg differentiation.
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Caption: Workflow for in vitro Treg differentiation and Gne-781 treatment.
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Conclusion
Gne-781 serves as a powerful chemical probe for elucidating the role of CBP/p300 in

immunology. Its ability to modulate Treg differentiation and function by downregulating FOXP3

expression makes it a valuable tool for studying autoimmune diseases and developing novel

cancer immunotherapies. The protocols provided herein offer a framework for researchers to

investigate the effects of Gne-781 on Treg biology and other immune cell processes. Careful

optimization of experimental conditions is recommended for achieving robust and reproducible

results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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